Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate is an organic compound characterized by its unique structure, which includes a bromine atom, an acetamido group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate typically involves the following steps:
Acetylation: The acetamido group is introduced by reacting the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the intermediate to form the methyl ester, which can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes typically use automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the double bond into a single bond.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of dehalogenated or hydrogenated products.
Oxidation: Formation of oxo derivatives or carboxylic acids.
Scientific Research Applications
Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and acetamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3E)-4-bromo-2-acetamidopent-3-enoate: An isomer with a different configuration around the double bond.
Ethyl (3Z)-4-bromo-2-acetamidopent-3-enoate: A similar compound with an ethyl ester instead of a methyl ester.
Methyl (3Z)-4-chloro-2-acetamidopent-3-enoate: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate is unique due to its specific configuration and functional groups, which confer distinct reactivity and biological activity. The presence of the bromine atom and the (3Z) configuration can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12BrNO3 |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
methyl (Z)-2-acetamido-4-bromopent-3-enoate |
InChI |
InChI=1S/C8H12BrNO3/c1-5(9)4-7(8(12)13-3)10-6(2)11/h4,7H,1-3H3,(H,10,11)/b5-4- |
InChI Key |
HBKOYLKIHXUMFJ-PLNGDYQASA-N |
Isomeric SMILES |
C/C(=C/C(C(=O)OC)NC(=O)C)/Br |
Canonical SMILES |
CC(=CC(C(=O)OC)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.